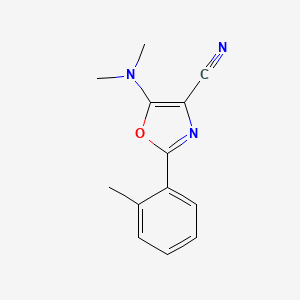![molecular formula C16H23N3O2S B5769291 N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5769291.png)
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide, commonly known as BPTES, is a small molecule inhibitor that has been widely used in scientific research to study the metabolic pathways of cancer cells.
作用機序
BPTES binds to the active site of glutaminase, preventing the enzyme from converting glutamine to glutamate. This leads to a decrease in the levels of glutamate in cancer cells, which in turn inhibits their growth and proliferation. BPTES has been shown to be particularly effective in targeting cancer cells that are dependent on glutamine for survival, such as those with mutations in the oncogene MYC.
Biochemical and Physiological Effects
BPTES has been shown to have a number of biochemical and physiological effects on cancer cells. It inhibits the growth and proliferation of cancer cells, induces apoptosis (programmed cell death), and reduces the levels of glutamate in cancer cells. BPTES has also been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of BPTES is its specificity for glutaminase, which makes it an ideal tool for studying the metabolic pathways of cancer cells. However, BPTES has some limitations for lab experiments. It is highly reactive and can degrade quickly, which makes it difficult to work with. Additionally, BPTES has poor solubility in water, which can limit its effectiveness in certain experiments.
将来の方向性
There are many future directions for research on BPTES. One area of interest is the development of more stable and soluble analogs of BPTES that can be used in a wider range of experiments. Another area of interest is the combination of BPTES with other cancer treatments to increase its effectiveness. Finally, there is ongoing research on the role of glutaminase in cancer metabolism and the potential for targeting this enzyme in the development of new cancer therapies.
Conclusion
In conclusion, BPTES is a small molecule inhibitor that has been widely used in scientific research to study the metabolic pathways of cancer cells. It specifically targets the enzyme glutaminase, which is responsible for the conversion of glutamine to glutamate, a crucial step in the metabolism of cancer cells. BPTES has a number of biochemical and physiological effects on cancer cells and has been shown to be effective in combination with other cancer treatments. There are many future directions for research on BPTES, including the development of more stable and soluble analogs and the combination with other cancer treatments.
合成法
The synthesis of BPTES involves several steps, including the reaction of 4-aminobenzoyl chloride with butyryl chloride to form N-(4-aminobenzoyl)butyramide, which is then reacted with thionyl chloride to produce N-(4-aminobenzoyl)butanoyl chloride. The final step involves the reaction of N-(4-aminobenzoyl)butanoyl chloride with 3-methylbutanoyl chloride in the presence of triethylamine to form BPTES.
科学的研究の応用
BPTES has been widely used in scientific research to study the metabolic pathways of cancer cells. It specifically targets the enzyme glutaminase, which is responsible for the conversion of glutamine to glutamate, a crucial step in the metabolism of cancer cells. By inhibiting glutaminase, BPTES can effectively starve cancer cells of the nutrients they need to survive and grow.
特性
IUPAC Name |
N-[[4-(butanoylamino)phenyl]carbamothioyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-4-5-14(20)17-12-6-8-13(9-7-12)18-16(22)19-15(21)10-11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAJXFJJIVZNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5769217.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B5769218.png)

![3-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5769244.png)



![1-[(2-methoxyphenyl)acetyl]azepane](/img/structure/B5769261.png)
![1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5769267.png)

![3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5769272.png)
![5-[1-isopropyl-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5769277.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5769282.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}cyclohexanecarboxamide](/img/structure/B5769298.png)